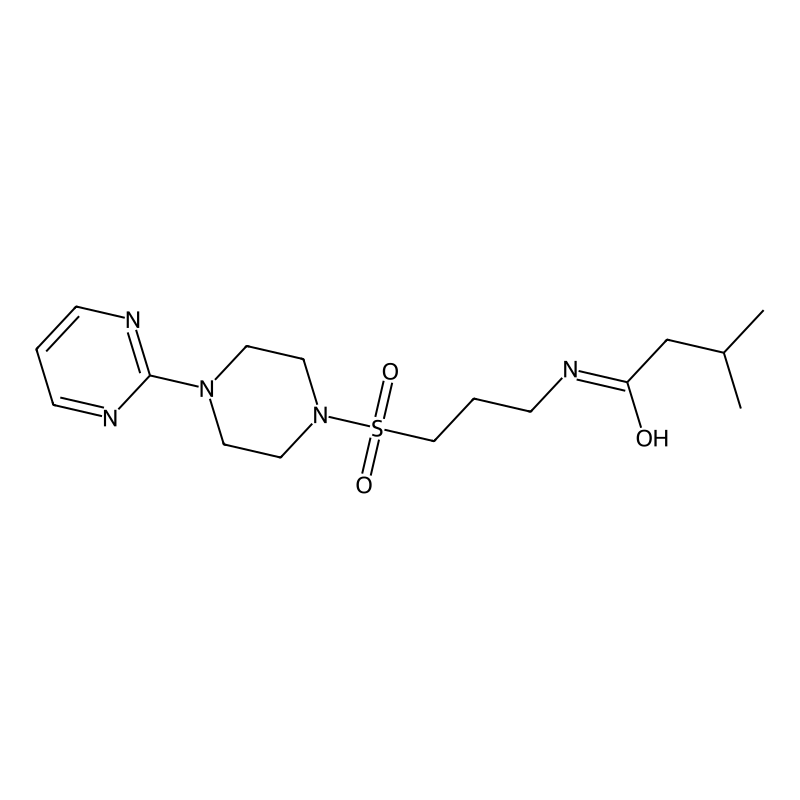

3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a pyrimidine moiety. This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. The molecular formula for this compound is C₁₈H₂₄N₄O₂S, and it features several functional groups that contribute to its chemical properties and potential applications in medicinal chemistry.

The chemical reactivity of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide can be explored through various reactions typical of sulfonamides and amides. Typical reactions include:

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, making it reactive towards nucleophiles.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding amine and acid.

- Formation of Salts: The compound can form salts with acids, enhancing its solubility and bioavailability.

Compounds containing piperazine and pyrimidine structures have been extensively studied for their biological activities. 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide exhibits potential pharmacological properties, including:

- Antitumor Activity: Similar compounds have shown efficacy against various cancer cell lines.

- Antimicrobial Properties: Sulfonamide derivatives are known for their antibacterial activity, particularly against Gram-positive bacteria.

- CNS Activity: Piperazine derivatives often exhibit central nervous system activity, which may extend to this compound.

The synthesis of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via the condensation of 4-(pyrimidin-2-yl)piperazine with appropriate sulfonyl chlorides followed by amide formation with 3-methylbutanamine.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies for functional groups to achieve the desired structure without unwanted side reactions.

- Use of Catalysts: Employing catalysts such as palladium or nickel for cross-coupling reactions may enhance yields and selectivity during synthesis.

3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide has potential applications in:

- Pharmaceutical Development: As a lead compound in the development of new drugs targeting cancer or bacterial infections.

- Research Tools: Utilized in biochemical assays to study enzyme inhibition or receptor binding.

Interaction studies involving 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide often focus on:

- Protein Binding Affinity: Understanding how the compound interacts with various biological targets, including enzymes and receptors.

- Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

- Toxicology Studies: Assessing the safety profile through in vitro and in vivo studies to evaluate cytotoxicity and pharmacokinetics.

Several compounds share structural similarities with 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide, including:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Imatinib | N-(4-Methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)-phenyl)-4-piperazin | Tyrosine kinase inhibitor used in cancer therapy |

| Nilotinib | N-(4-Methyl-N-(4-(pyridin-3-yloxy)pyrimidin- | Second-generation Bcr-Abl inhibitor |

| Dasatinib | N-(2-Amino-N-(4-methylphenyl)-3-pyridin- | Multi-targeted kinase inhibitor |

Uniqueness Highlights:

The uniqueness of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide lies in its specific combination of piperazine and pyrimidine moieties along with a sulfonamide group, which may confer distinct pharmacological properties compared to other similar compounds. Its structural diversity allows for tailored interactions with biological targets, enhancing its potential as a therapeutic agent.